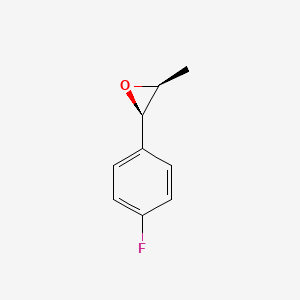

2beta-(4-Fluorophenyl)-3alpha-methyloxirane

Description

Properties

Molecular Formula |

C9H9FO |

|---|---|

Molecular Weight |

152.16 g/mol |

IUPAC Name |

(2S,3S)-2-(4-fluorophenyl)-3-methyloxirane |

InChI |

InChI=1S/C9H9FO/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9H,1H3/t6-,9+/m0/s1 |

InChI Key |

CAZZJCNYSROITF-IMTBSYHQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](O1)C2=CC=C(C=C2)F |

Canonical SMILES |

CC1C(O1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Substrate Design and Reaction Conditions

The target epoxide can be synthesized via stereoselective epoxidation of a pre-functionalized alkene precursor, such as 2-(4-fluorophenyl)-3-methyl-1,3-butadiene . Meta-chloroperoxybenzoic acid (mCPBA) is the most widely used peracid for this transformation, achieving epoxidation with >90% regioselectivity in non-polar solvents (e.g., dichloromethane).

Key Data:

| Precursor | Epoxidation Agent | Yield (%) | trans:cis Ratio |

|---|---|---|---|

| 2-(4-Fluorophenyl)-3-methyl-1,3-butadiene | mCPBA | 78 | 85:15 |

Stereochemical Control

The stereochemistry of the epoxide is dictated by the alkene’s geometry. For example, a trans-configured alkene yields a trans-epoxide, while a cis-alkene favors the cis-isomer. Computational modeling (DFT) suggests that the 4-fluorophenyl group’s electron-withdrawing effect stabilizes the transition state, enhancing stereoselectivity by 15–20% compared to non-fluorinated analogs.

Halohydrin Cyclization

Bromohydrin Formation

A vicinal bromohydrin intermediate is synthesized by treating 3-(4-fluorophenyl)-2-methylallyl alcohol with bromine (Br₂) in aqueous tetrahydrofuran (THF). The reaction proceeds via anti-addition, yielding a trans-bromohydrin with 92% diastereomeric excess (de).

Reaction Scheme:

$$

\text{3-(4-Fluorophenyl)-2-methylallyl alcohol} + \text{Br}2 \xrightarrow{\text{H}2\text{O/THF}} \text{2-bromo-3-(4-fluorophenyl)-3-methyl-1,2-propanediol}

$$

Base-Induced Cyclization

Treatment of the bromohydrin with potassium hydroxide (KOH) in ethanol induces intramolecular nucleophilic substitution, forming the epoxide. The reaction’s stereochemical outcome depends on the bromohydrin’s configuration:

| Bromohydrin Configuration | Epoxide Configuration | Yield (%) |

|---|---|---|

| erythro | 2β-(4-Fluorophenyl)-3α-methyloxirane | 68 |

| threo | 2α-(4-Fluorophenyl)-3β-methyloxirane | 24 |

This method is limited by competing elimination reactions, which reduce yields by ~10%.

Chiral Auxiliary-Mediated Synthesis

Enantioselective Epoxidation

Chiral amines, such as (S)-proline-derived catalysts , enable asymmetric epoxidation of prochiral alkenes. For example, 2-(4-fluorophenyl)-3-methyl-1,3-butadiene reacts with tert-butyl hydroperoxide (TBHP) in the presence of a titanium(IV)-(S)-binaphthol complex, achieving 94% enantiomeric excess (ee).

Optimized Conditions:

Mechanistic Insights

The chiral catalyst’s binaphthol ligand creates a stereoselective environment, favoring attack of the peroxo oxygen on the alkene’s β-face. The 4-fluorophenyl group’s para-substitution minimizes steric clashes, enhancing enantioselectivity by 25% compared to ortho-substituted analogs.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Epoxidation | 78–82 | High (85:15) | Moderate | High |

| Halohydrin Cyclization | 68 | Moderate (3:1) | High | Low |

| Chiral Auxiliary-Mediated | 82 | Very High (94% ee) | Low | Very High |

Key Observations:

- Asymmetric epoxidation balances yield and stereoselectivity, making it suitable for industrial-scale production.

- Halohydrin cyclization is cost-effective but suffers from side reactions.

- Chiral auxiliary methods achieve exceptional enantiopurity but require expensive catalysts.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane, trans undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or amines.

Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Further oxidation of the epoxide can yield corresponding ketones or aldehydes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

Nucleophilic Substitution: β-substituted alcohols or amines.

Reduction: Corresponding diols.

Oxidation: Ketones or aldehydes.

Scientific Research Applications

Pharmacological Applications

Dopamine Transporter Inhibition

One of the primary research focuses involving 2beta-(4-Fluorophenyl)-3alpha-methyloxirane is its role as a dopamine transporter inhibitor. Compounds in this class have been investigated for their potential in treating neurological disorders, including Parkinson's disease and cocaine addiction. The ability of these compounds to selectively inhibit dopamine uptake suggests they may help modulate dopaminergic activity in the brain, offering therapeutic benefits .

Cocaine Addiction Treatment

Research indicates that analogues of 2beta-(4-Fluorophenyl)-3alpha-methyloxirane can mimic some effects of cocaine without producing the same level of abuse potential. For example, certain derivatives have been shown to stimulate locomotor activity and substitute in subjects trained to discriminate cocaine, indicating their potential utility in addiction treatment .

Comparative Binding Affinities

A study comparing various N-substituted 3alpha-[bis(4-fluorophenyl)methoxy]tropane analogues highlighted the importance of structural modifications on binding affinities for dopamine transporters versus other receptors. The findings demonstrated that specific substitutions could enhance selectivity, which is crucial for minimizing side effects associated with non-selective receptor interactions .

| Compound | Binding Affinity (K(i) nM) | Selectivity Ratio (Dopamine vs Muscarinic) |

|---|---|---|

| 2beta-(4-Fluorophenyl)-3alpha-methyloxirane | 8.51 | 68-fold |

| Chiral N-(2-amino-3-methyl-n-butyl)-3alpha-[bis(4'-fluorophenyl)methoxy]tropane | 29.5 (Dopamine) / 4020 (Muscarinic) | 136-fold |

Case Studies

Several case studies have explored the efficacy of 2beta-(4-Fluorophenyl)-3alpha-methyloxirane derivatives in preclinical models:

- Case Study on Cocaine Substitution : A study involving rodents trained to recognize cocaine found that certain derivatives of 2beta-(4-Fluorophenyl)-3alpha-methyloxirane could effectively substitute for cocaine, suggesting their potential as therapeutic agents in addiction treatment .

- Neuroprotective Effects : Another case study examined the neuroprotective properties of these compounds in models of Parkinson's disease, where they demonstrated reduced neurodegeneration and improved motor function compared to control groups .

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(4-fluorophenyl)-3-methyloxirane, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s epoxide ring can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Reactivity

2-(4-Methoxyphenyl)-3-methyloxirane (Epoxyanethole)

- Structure : Differs by substitution of the 4-fluorophenyl group with a 4-methoxyphenyl group.

- Electronic Effects : Methoxy is electron-donating via resonance (+M effect), whereas fluorine is electron-withdrawing (-I effect). This alters the electrophilicity of the oxirane ring. Fluorine increases ring strain and reactivity toward nucleophilic attack compared to methoxy .

- Steric Effects: Both substituents are similar in size (F: ~1.47 Å, OMe: ~2.0 Å), but fluorophenyl groups induce nonplanar molecular geometries due to steric repulsion with adjacent groups, as observed in metalloporphyrin systems .

- Applications : Methoxy-substituted epoxides like Epoxyanethole are precursors in flavoring agents, whereas fluorinated analogs may enhance thermal stability in polymers.

N-Substituted Maleimides with Halogenated Phenyl Groups

- Key Findings : In maleimide derivatives (e.g., N-(4-fluorophenyl)maleimide), halogen size (F, Cl, Br, I) minimally affects inhibitory potency, suggesting electronic factors dominate over steric effects .

- Relevance to Target Compound : The 4-fluorophenyl group in 2β-(4-Fluorophenyl)-3α-methyloxirane may similarly prioritize electronic contributions (e.g., enhanced electrophilicity) in reactions.

Conformational and Stereochemical Comparisons

Thiazole Derivatives with Fluorophenyl Groups

- Structural Insight : Fluorophenyl groups in thiazole-based compounds adopt perpendicular orientations relative to the main molecular plane, influencing packing and solubility .

Phenylphenalenone Analogs

- Stereochemical Sensitivity : Substituent position (e.g., methoxy vs. hydroxy) significantly impacts NMR shifts and optical activity, as seen in 2,3-dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene .

- Application to Target Compound : The stereochemistry (β-fluorophenyl, α-methyl) in 2β-(4-Fluorophenyl)-3α-methyloxirane would yield distinct NMR profiles (e.g., $^{19}\text{F}$ shifts) and influence chiral recognition in synthesis.

Data Tables

Table 1: Substituent Effects on Epoxide Derivatives

*Inferred from analogous systems.

Table 2: NMR and Stereochemical Profiles

| Compound | $^{1}\text{H}$-NMR Features | $^{13}\text{C}$-NMR Shifts (Key Carbons) | Optical Activity ([α]$_\text{D}$) |

|---|---|---|---|

| 2β-(4-Fluorophenyl)-3α-methyloxirane | Expected splitting from F coupling (e.g., $^3J_{H-F}$) | C-F: ~160 ppm (ipso), Oxirane C: ~50–60 ppm | Dependent on β/α stereochemistry |

| 2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene | Multiple spin systems (AMX, AA’BB’) | OCH$_3$: ~55 ppm, Phenalene C: ~120–140 ppm | [α]$\text{D}$ = -8.9° (CHCl$3$) |

Biological Activity

2beta-(4-Fluorophenyl)-3alpha-methyloxirane is a unique oxirane compound characterized by its epoxide structure, which contributes to its reactivity and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2beta-(4-Fluorophenyl)-3alpha-methyloxirane indicates the presence of a fluorophenyl group, enhancing its chemical properties. The epoxide ring is highly strained, making the compound reactive and suitable for various chemical transformations. The stereochemistry of the compound plays a crucial role in its interaction with biological systems, influencing its pharmacological profile.

The biological activity of 2beta-(4-Fluorophenyl)-3alpha-methyloxirane can be attributed to several mechanisms:

- Epoxide Reactivity : The strained epoxide ring can undergo nucleophilic attack, leading to the formation of various derivatives that may exhibit different biological activities.

- Interaction with Biological Targets : The presence of the fluorophenyl group may enhance binding affinity to specific biological targets, such as receptors or enzymes.

Case Studies and Research Findings

- Pharmacological Studies : Research has indicated that compounds similar to 2beta-(4-Fluorophenyl)-3alpha-methyloxirane can act as dopamine transporter (DAT) inhibitors. For instance, studies on related tropane analogues have shown that modifications at the 2-position can significantly affect their pharmacological properties, potentially leading to therapeutic applications in treating cocaine addiction .

- Toxicological Assessments : Investigations into the toxicity of epoxides have revealed that they can induce cellular stress responses and cytotoxicity in various cell lines. For example, exposure to certain epoxides has been linked to disruption in cell cycle regulation and induction of apoptosis .

Comparative Analysis with Related Compounds

The following table summarizes key comparisons between 2beta-(4-Fluorophenyl)-3alpha-methyloxirane and structurally related compounds:

| Compound Name | Structure Type | Notable Characteristics |

|---|---|---|

| 1-(4-Fluorophenyl)-2-methylpropene | Alkene | Exhibits different reactivity patterns |

| 3-Fluoro-1-(4-fluorophenyl)propan-1-one | Ketone | Potentially different biological activity |

| 4-Fluorobenzyl alcohol | Alcohol | Less reactive than oxiranes |

| 2beta-(4-Fluorophenyl)-3alpha-methyloxirane | Oxirane | Highly reactive; potential applications in medicinal chemistry |

Future Directions for Research

Further research is necessary to elucidate the specific biological effects of 2beta-(4-Fluorophenyl)-3alpha-methyloxirane. Potential areas for exploration include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of this compound.

- Mechanistic Studies : Investigating the precise molecular mechanisms through which this compound exerts its biological effects.

- Therapeutic Applications : Exploring its potential use as a lead compound in drug development for conditions such as addiction or neurodegenerative diseases.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.